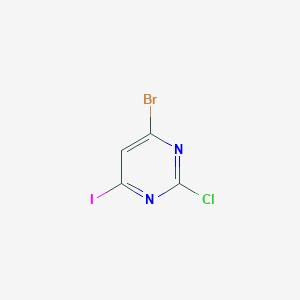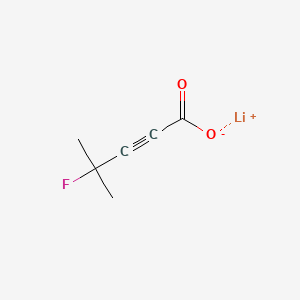![molecular formula C7H2ClNO3 B13466569 2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione CAS No. 81514-73-0](/img/structure/B13466569.png)
2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3,4-dicarboxylic acid with dehydrating agents to form the desired furo[3,4-b]pyridine ring system . The reaction conditions often involve the use of solvents like acetic anhydride and catalysts such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit key enzymes or modulate receptor activity, thereby affecting cellular pathways involved in disease progression . Molecular docking studies have shown strong binding affinities to targets such as kinases and receptors, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Furo[3,4-b]pyridine-5,7-dione: A structurally related compound without the chlorine substituent.
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also feature a fused heterocyclic system and are used in similar applications.
Uniqueness
2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This structural feature allows for the development of derivatives with tailored properties for specific applications .
Properties
CAS No. |
81514-73-0 |
|---|---|
Molecular Formula |
C7H2ClNO3 |
Molecular Weight |
183.55 g/mol |
IUPAC Name |
2-chlorofuro[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C7H2ClNO3/c8-4-2-1-3-5(9-4)7(11)12-6(3)10/h1-2H |
InChI Key |
IGWQQTNBLBJBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)OC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


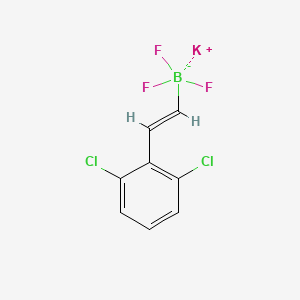

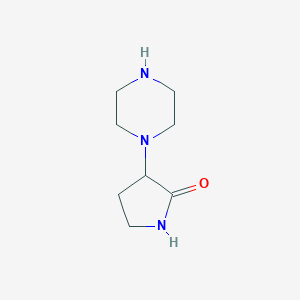
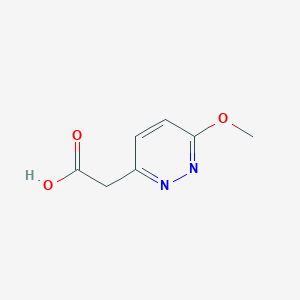
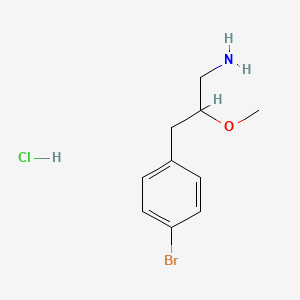
amine hydrochloride](/img/structure/B13466501.png)
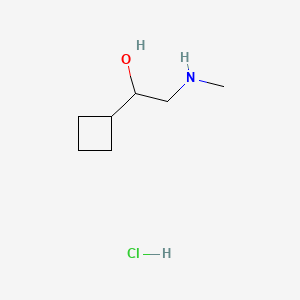
![rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13466506.png)
![1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B13466514.png)
![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)
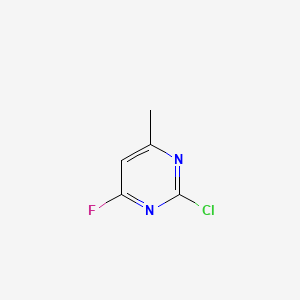
![tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)
